molecular formula C9H10O2S B1655753 Ethyl 3-sulfanylbenzoate CAS No. 41651-93-8

Ethyl 3-sulfanylbenzoate

Cat. No. B1655753
CAS RN: 41651-93-8
M. Wt: 182.24 g/mol
InChI Key: SGANYRZUHNIRAM-UHFFFAOYSA-N
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Description

Ethyl 3-sulfanylbenzoate (E3SB) is an important organic compound that has been used in a variety of scientific and industrial applications. It is a colorless, water-soluble, and odorless compound with a molecular weight of 246.3 g/mol. It has been used as a reagent in organic synthesis, a catalyst in the production of pharmaceuticals, and a substrate in the production of organosulfur compounds. It has also been studied for its potential use in the treatment of various diseases and conditions.

Scientific Research Applications

Ethyl 3-sulfanylbenzoate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the production of a variety of organosulfur compounds. It has also been used as a catalyst in the production of pharmaceuticals and as a substrate in the production of organosulfur compounds. Additionally, it has been studied for its potential use in the treatment of various diseases and conditions, such as cancer, diabetes, and inflammation.

Mechanism Of Action

The mechanism of action of Ethyl 3-sulfanylbenzoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of inflammatory mediators. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, which may help to reduce inflammation and oxidative stress.
Biochemical and Physiological Effects
Ethyl 3-sulfanylbenzoate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. Additionally, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase.

Advantages And Limitations For Lab Experiments

Ethyl 3-sulfanylbenzoate has several advantages and limitations for use in lab experiments. The main advantage is that it is a relatively inexpensive and easy to synthesize compound. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to handle and store. However, it is not very soluble in water and has a low boiling point, making it difficult to use in some experiments.

Future Directions

There are several potential future directions for the use of Ethyl 3-sulfanylbenzoate. One potential direction is to further study its potential use in the treatment of various diseases and conditions. Additionally, it could be further studied for its potential use as a catalyst in the production of pharmaceuticals. Additionally, it could be studied for its potential use as a substrate in the production of organosulfur compounds. Finally, it could be studied for its potential use in the production of other organic compounds.

properties

IUPAC Name

ethyl 3-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-11-9(10)7-4-3-5-8(12)6-7/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGANYRZUHNIRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30528424
Record name Ethyl 3-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30528424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-sulfanylbenzoate

CAS RN

41651-93-8
Record name Ethyl 3-sulfanylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30528424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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